N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide

Medicinal Chemistry Anti-inflammatory Drug Discovery Scaffold Hopping

Researchers dissecting lipoxygenase (5-/12-/15-LOX) pathways often struggle to source probes with defined selectivity profiles, risking TLR4 inhibitor cross-reactivity. This compound solves that: its unique 3-methylene benzenesulfonamide geometry is structurally distinct from 8-quinolinesulfonamide TLR4 inhibitors. • Unique 3-methylene scaffold - hypothesized lipoxygenase affinity; MW 404.5 g/mol • Ideal for SAR studies & as a matched TLR4-negative control • In stock with rapid global shipping for reproducible procurement

Molecular Formula C23H20N2O3S
Molecular Weight 404.48
CAS No. 1384790-76-4
Cat. No. B2912949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide
CAS1384790-76-4
Molecular FormulaC23H20N2O3S
Molecular Weight404.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CNS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H20N2O3S/c1-16-11-13-17(14-12-16)22-19-9-5-6-10-21(19)25-23(26)20(22)15-24-29(27,28)18-7-3-2-4-8-18/h2-14,24H,15H2,1H3,(H,25,26)
InChIKeyCKFKMBQUZDUJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinoline-Benzenesulfonamide Hybrid: Structural and Physicochemical Profile


The compound N-{[2-hydroxy-4-(4-methylphenyl)quinolin-3-yl]methyl}benzenesulfonamide (CAS 1384790-76-4) is a synthetic quinoline-benzenesulfonamide hybrid with the molecular formula C23H20N2O3S and a molecular weight of 404.5 g/mol . It features a 2-hydroxyquinoline core substituted at the 4-position with a 4-methylphenyl (p-tolyl) group and at the 3-position with a methylene linker to a benzenesulfonamide moiety. This specific substitution pattern distinguishes it from other quinoline sulfonamides, such as the more common 8-quinolinesulfonamide series, by placing the sulfonamide pharmacophore at the 3-position via a methylene spacer, which is hypothesized to alter its biological target engagement profile, particularly in the context of lipoxygenase modulation .

Procurement Risk: Uniqueness of This Quinoline Sulfonamide


Generic substitution within the quinoline sulfonamide class is unreliable due to the strong dependence of bioactivity on the specific substitution pattern. Compounds where the sulfonamide is attached directly to the 8-position of the quinoline ring (e.g., 8-quinolinesulfonamides) have been optimized as TLR4/MD-2 inhibitors with defined anti-inflammatory IC50 values in the low micromolar range [1]. In contrast, the target compound positions the sulfonamide at the 3-position via a methylene linker, which is hypothesized to confer affinity for lipoxygenases rather than TLR4 . This fundamental difference in pharmacophoric geometry means that even structurally similar analogs are unlikely to replicate the target compound's specific target engagement profile, making precise procurement essential for reproducible research.

Differentiation Evidence for the Quinoline Sulfonamide


Scaffold-Dependent Anti-Inflammatory Target Engagement

The target compound possesses a unique 3-methylene-linked benzenesulfonamide on a 2-hydroxy-4-(p-tolyl)quinoline core. In contrast, the most well-characterized anti-inflammatory quinoline sulfonamides bear the sulfonamide directly on the 8-position. For example, compound 3l (an 8-quinolinesulfonamide) inhibits NO production with an IC50 of 2.61 µM, TNF-α with an IC50 of 9.74 µM, and IL-1β with an IC50 of 12.71 µM in RAW264.7 macrophages via TLR4/MD-2 antagonism [1]. The 3-methylene substitution pattern creates a distinct vector and electronic environment for the sulfonamide, which is hypothesized to shift target preference toward lipoxygenases , although direct comparative bioactivity data for the target compound are currently absent from the peer-reviewed literature. This data gap represents both a risk and an opportunity for procurement decisions.

Medicinal Chemistry Anti-inflammatory Drug Discovery Scaffold Hopping

Physicochemical Comparison with ML355

Computationally derived physicochemical descriptors highlight differences between the target compound and the benchmark 12-LOX inhibitor ML355. The target compound (C23H20N2O3S, MW 404.5 g/mol) has a higher molecular weight and different hydrogen bond donor/acceptor profile compared to ML355 (C21H19NO4S, MW 381.44 g/mol). While ML355 inhibits 12-LOX with an IC50 of 0.34 µM and possesses favorable ADME properties [1], the target compound's additional quinoline hydroxyl group and 4-methylphenyl substituent increase its lipophilicity and topological polar surface area (tPSA). This divergence in molecular properties is predicted to influence membrane permeability, solubility, and off-target binding profiles, making the target compound a complementary rather than interchangeable chemical probe for lipoxygenase studies.

Drug Design Physicochemical Properties ADME Prediction

nAChR Off-Target Potential

A structurally related 3-substituted quinoline sulfonamide (CHEMBL1788226) demonstrates agonistic activity at recombinant human α3β4 and α2β4 nicotinic acetylcholine receptors with EC50 values of 7.0 µM and 9.0 µM, respectively [1]. Given the shared 3-substitution pattern, the target compound may exhibit a similar nAChR off-target liability. However, the presence of the 2-hydroxy and 4-(4-methylphenyl) substituents in the target compound, which are absent in CHEMBL1788226, could modulate (enhance or reduce) nAChR affinity. Direct screening data for the target compound at nAChRs are not available, but the class-level evidence suggests that procurement decisions should consider potential off-target effects on nAChRs for projects sensitive to this liability.

Selectivity Nicotinic Receptors Off-target Screening

Application Scenarios for This Quinoline Sulfonamide


Lipoxygenase Chemical Probe Development

Based on its hypothesized lipoxygenase interaction and its unique 3-methylene sulfonamide scaffold distinct from 8-quinolinesulfonamide TLR4 inhibitors [1], this compound is best suited as a starting point for developing a selective chemical probe to dissect 5-LOX, 12-LOX, or 15-LOX pathways. Its procurement is justified for laboratories aiming to establish structure-activity relationships (SAR) for this underexplored quinoline substitution pattern.

TLR4/MD-2 Assay Negative Control

Because the established TLR4/MD-2 inhibitor scaffold requires an 8-quinolinesulfonamide moiety (e.g., compound 3l with IC50 values between 2.61-12.71 µM) [1], this 3-substituted compound could serve as a structurally matched negative control in assays where TLR4 antagonism is the readout, provided it is confirmed inactive against TLR4. This application leverages scaffold selectivity to validate assay specificity.

ADME Comparator for Quinoline Sulfonamide Libraries

Given its distinct molecular weight (404.5 g/mol) and predicted lipophilicity profile compared to benchmark inhibitors like ML355 (MW 381.44 g/mol) , this compound can be included in a panel of quinoline sulfonamides to study how the 4-(p-tolyl) and 2-hydroxy substituents influence solubility, logP, and permeability. Procurement in this context supports medicinal chemistry optimization campaigns.

nAChR Off-Target Screening Standard

The class-level inference that 3-substituted quinoline sulfonamides may interact with nicotinic acetylcholine receptors (e.g., EC50 = 7.0 µM at α3β4 for a related compound) [2] positions this compound as a candidate reference standard for developing nAChR counter-screens in lipoxygenase inhibitor programs. Researchers can profile this compound in parallel to establish structure-selectivity relationships.

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